(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
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Overview
Description
(1R,8AS)-3-AMINO-2,4-DICYANO-1-(4-ISOPROPYLPHENYL)-6,7,8,8A-TETRAHYDRO-2(1H)-NAPHTHALENYL CYANIDE: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as amino, cyano, and isopropylphenyl groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8AS)-3-AMINO-2,4-DICYANO-1-(4-ISOPROPYLPHENYL)-6,7,8,8A-TETRAHYDRO-2(1H)-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the amino and cyano groups through nucleophilic substitution reactions. The isopropylphenyl group is then attached via Friedel-Crafts alkylation. The final step involves the cyclization of the intermediate to form the tetrahydronaphthalene structure under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,8AS)-3-AMINO-2,4-DICYANO-1-(4-ISOPROPYLPHENYL)-6,7,8,8A-TETRAHYDRO-2(1H)-NAPHTHALENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, (1R,8AS)-3-AMINO-2,4-DICYANO-1-(4-ISOPROPYLPHENYL)-6,7,8,8A-TETRAHYDRO-2(1H)-NAPHTHALENYL CYANIDE is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,8AS)-3-AMINO-2,4-DICYANO-1-(4-ISOPROPYLPHENYL)-6,7,8,8A-TETRAHYDRO-2(1H)-NAPHTHALENYL CYANIDE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The isopropylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Flavin-Dependent Halogenases: Compounds involved in halogenation reactions.
Uniqueness
(1R,8AS)-3-AMINO-2,4-DICYANO-1-(4-ISOPROPYLPHENYL)-6,7,8,8A-TETRAHYDRO-2(1H)-NAPHTHALENYL CYANIDE is unique due to its combination of functional groups and structural complexity. This allows for a wide range of chemical reactions and applications, distinguishing it from simpler compounds like dichloroaniline.
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4R,4aS)-2-amino-4-(4-propan-2-ylphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C22H22N4/c1-14(2)15-7-9-16(10-8-15)20-18-6-4-3-5-17(18)19(11-23)21(26)22(20,12-24)13-25/h5,7-10,14,18,20H,3-4,6,26H2,1-2H3/t18-,20+/m1/s1 |
InChI Key |
XDWWZPIRAZJHNT-QUCCMNQESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@H]2[C@@H]3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
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